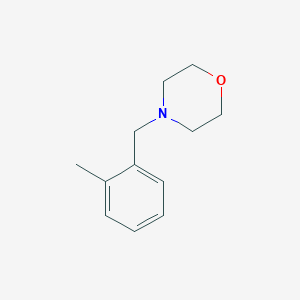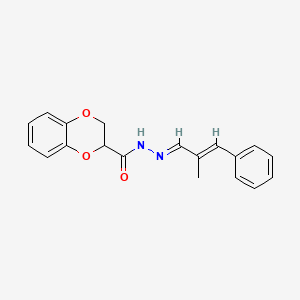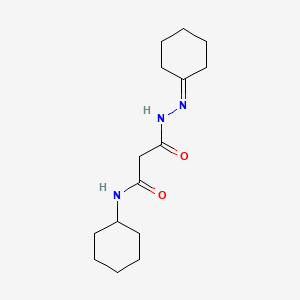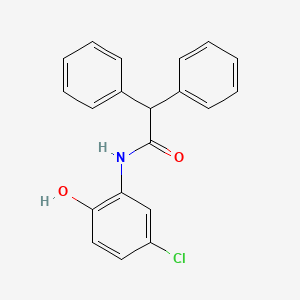
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This molecule has been found to have promising therapeutic potential in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
Wirkmechanismus
The mechanism of action of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of BTK. BTK is a key enzyme involved in the survival and proliferation of cancer cells as well as the production of inflammatory cytokines and chemokines in immune cells. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide leads to the induction of apoptosis in cancer cells and the reduction of inflammatory cytokine and chemokine production in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide are primarily related to its inhibition of BTK. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide leads to the induction of apoptosis in cancer cells and the reduction of inflammatory cytokine and chemokine production in immune cells. This makes 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide a promising candidate for the treatment of cancer, autoimmune disorders, and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide for lab experiments is its specificity for BTK. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide selectively inhibits BTK and does not affect other kinases, making it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of more potent BTK inhibitors based on the chemical structure of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. Another potential direction is the investigation of the role of BTK in other biological processes beyond cancer and immune cell function. Finally, the potential applications of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide in combination with other drugs for the treatment of cancer, autoimmune disorders, and inflammatory conditions should be further explored.
Synthesemethoden
The synthesis method of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves several chemical reactions. The starting material for the synthesis is 2,3-dichloro-4-methoxybenzenesulfonyl chloride, which is then reacted with 3-pyridinemethanol to form 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. The chemical structure of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is in the treatment of cancer. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the survival and proliferation of cancer cells. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
In addition to its potential applications in cancer treatment, 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of autoimmune disorders and inflammatory conditions. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of BTK in immune cells, thereby reducing the production of inflammatory cytokines and chemokines. This makes 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide a promising candidate for the treatment of autoimmune disorders and inflammatory conditions.
Eigenschaften
IUPAC Name |
2,3-dichloro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-10-4-5-11(13(15)12(10)14)21(18,19)17-8-9-3-2-6-16-7-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYKPSSGKXZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)


![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)


![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
